4-hydroxy-2-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide
CAS No.:
Cat. No.: VC21453347
Molecular Formula: C16H13N3O3
Molecular Weight: 295.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13N3O3 |
|---|---|
| Molecular Weight | 295.29 g/mol |
| IUPAC Name | 4-hydroxy-2-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-3-carboxamide |
| Standard InChI | InChI=1S/C16H13N3O3/c20-14-11-6-1-2-7-12(11)19-16(22)13(14)15(21)18-9-10-5-3-4-8-17-10/h1-8H,9H2,(H,18,21)(H2,19,20,22) |
| Standard InChI Key | XDDUOLFZUBBGIJ-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NCC3=CC=CC=N3 |
| SMILES | C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCC3=CC=CC=N3)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCC3=CC=CC=N3)O |
Introduction
Synthesis
The synthesis of quinoline derivatives typically involves condensation reactions or cyclization processes. For compounds like 1-butyl-4-hydroxy-2-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide, synthesis might involve the reaction of a quinoline precursor with a pyridin-2-ylmethylamine in the presence of a coupling agent.
1-Butyl-4-Hydroxy-2-Oxo-N-(Pyridin-4-Ylmethyl)-1,2-Dihydroquinoline-3-Carboxamide
This compound is similar to 1-butyl-4-hydroxy-2-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide but with the pyridinyl group attached at the 4-position instead of the 2-position. It also has a molecular weight of 351.4 g/mol .
1-Allyl-4-Hydroxy-2-Oxo-N-(4-Pyridinylmethyl)-1,2-Dihydro-3-Quinolinecarboxamide
This compound has an allyl group instead of a butyl group and the pyridinyl group attached at the 4-position. It has a molecular weight of 335.36 g/mol .
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Pyridinyl Position |
|---|---|---|---|
| 1-Butyl-4-Hydroxy-2-Oxo-N-(Pyridin-2-Ylmethyl)-1,2-Dihydroquinoline-3-Carboxamide | C20H21N3O3 | 351.4 | 2 |
| 1-Butyl-4-Hydroxy-2-Oxo-N-(Pyridin-4-Ylmethyl)-1,2-Dihydroquinoline-3-Carboxamide | C20H21N3O3 | 351.4 | 4 |
| 1-Allyl-4-Hydroxy-2-Oxo-N-(4-Pyridinylmethyl)-1,2-Dihydro-3-Quinolinecarboxamide | C19H17N3O3 | 335.36 | 4 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume